Aromatase Inhibitory Potency: Norendoxifen vs. Endoxifen and 4-Hydroxytamoxifen
Norendoxifen demonstrates substantially higher aromatase inhibitory potency compared to its closest structural analogs among tamoxifen metabolites. In a systematic screen of ten tamoxifen metabolites using recombinant aromatase microsomal incubations, norendoxifen ranked as the most potent aromatase inhibitor, significantly exceeding the activity of both endoxifen and 4-hydroxytamoxifen [1]. Norendoxifen inhibited recombinant aromatase via a competitive mechanism with a Ki of 35 nM [1].
| Evidence Dimension | Aromatase (CYP19) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 35 nM |
| Comparator Or Baseline | Potency ranking: norendoxifen ≫ 4,4′-dihydroxy-tamoxifen > endoxifen > N-desmethyl-tamoxifen, N-desmethyl-4′-hydroxy-tamoxifen, tamoxifen-N-oxide, 4′-hydroxy-tamoxifen, N-desmethyl-droloxifene > 4-hydroxy-tamoxifen, tamoxifen |
| Quantified Difference | Norendoxifen ranked as the most potent aromatase inhibitor among all ten tamoxifen metabolites tested |
| Conditions | Recombinant aromatase (CYP19) microsomal incubation assay using MFC as substrate |
Why This Matters
For researchers investigating tamoxifen's mechanism of action or developing novel aromatase inhibitors, norendoxifen's quantitatively superior potency (Ki = 35 nM) compared to endoxifen and 4-hydroxytamoxifen makes it the metabolite of choice for positive controls and pharmacophore validation studies.
- [1] Lu WJ, et al. The tamoxifen metabolite norendoxifen is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents. Breast Cancer Res Treat. 2012;133(1):99-109. PMID: 21814747. View Source
